
Nonafluoro-1-butanesulfonate de potassium
Vue d'ensemble
Description
Potassium nonafluoro-1-butanesulfonate is a chemical compound with the molecular formula C4F9KO3S . It is a white crystalline solid known for its high thermal stability, low vapor pressure, and good solubility in polar solvents . This compound is widely used as a fluorinating reagent in organic reactions and finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Potassium nonafluoro-1-butanesulfonate has a wide range of scientific research applications, including :
Biology: It serves as an analytical reagent to measure cytosolic calcium concentrations in cells.
Medicine: It is employed in the synthesis of pharmaceuticals, contributing to the development of drugs with enhanced properties.
Mécanisme D'action
Target of Action
Potassium nonafluoro-1-butanesulfonate, also known as potassium perfluorobutanesulfonate, is a fluorinating reagent . Its primary targets are organic compounds where it transfers fluorine atoms . It is also used as an interface additive in lithium-ion batteries and perovskite solar cells .
Mode of Action
The compound’s mode of action is primarily through its ability to transfer fluorine atoms to other compounds . The sulfonate group in the compound can coordinate to metal centers, acting as an anchoring unit . This property makes it a useful catalyst or promoter in various organic reactions, especially those involving nucleophilic fluorination .
Biochemical Pathways
Its role as a fluorinating reagent suggests that it may be involved in various organic reactions, particularly those requiring the addition of fluorine atoms .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The result of potassium nonafluoro-1-butanesulfonate’s action is the successful transfer of fluorine atoms to target organic compounds . In the context of lithium-ion batteries and perovskite solar cells, it helps in the passivation of defects at the interface, improving the quality of the perovskite and the electron transport layer .
Safety and Hazards
Orientations Futures
Potassium nonafluoro-1-butanesulfonate has various applications, particularly in the field of wooden laminates. In a study, it was used as an infiltrating agent to create a strong, tough, and fire-retardant wooden laminate . The process involved three steps: mild delignification, Potassium nonafluoro-1-butanesulfonate infiltration, and hot-pressing .
Analyse Biochimique
Biochemical Properties
Potassium nonafluoro-1-butanesulfonate plays a significant role in biochemical reactions due to its ability to act as a fluorinating reagent. It interacts with various enzymes, proteins, and other biomolecules, primarily through nucleophilic fluorination . This compound is effective in transferring fluorine atoms to other molecules, which can enhance the properties of pharmaceuticals and agrochemicals . The interactions between potassium nonafluoro-1-butanesulfonate and biomolecules are typically characterized by the formation of stable fluorinated compounds, which can exhibit improved stability and bioactivity .
Cellular Effects
Potassium nonafluoro-1-butanesulfonate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, in perovskite solar cells, potassium nonafluoro-1-butanesulfonate adjusts the energy matching of the SnO₂ electron transport layer and the perovskite, leading to increased power conversion efficiency . Additionally, it assists in the passivation of defects at the interface, which can improve cell function and stability .
Molecular Mechanism
At the molecular level, potassium nonafluoro-1-butanesulfonate exerts its effects through several mechanisms. The nonafluorocarbon alkyl chains of the compound bond with undercoordinated Sn²⁺ ions in SnO₂, effectively inhibiting charge recombination caused by defects related to oxygen vacancies . The potassium ion (K⁺) can improve the crystal quality and increase the size of grains in perovskite, while the sulfonate group interacts with uncoordinated Pb²⁺ ions to reduce surface defects and suppress carrier nonradiative recombination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium nonafluoro-1-butanesulfonate can change over time. The compound is known for its high thermal stability and low vapor pressure, which contribute to its stability at elevated temperatures . It is important to monitor its stability and degradation over time to ensure consistent results in experiments. Long-term studies have shown that potassium nonafluoro-1-butanesulfonate can maintain its effectiveness in various applications, including perovskite solar cells and lithium-ion batteries .
Dosage Effects in Animal Models
The effects of potassium nonafluoro-1-butanesulfonate can vary with different dosages in animal models. Studies have shown that the compound is relatively safe at low doses, with an LD50 (oral) of greater than 2000 mg/kg in rats . At higher doses, it can cause adverse effects such as skin irritation, serious eye damage, and respiratory irritation . It is important to determine the appropriate dosage to avoid toxic effects while maximizing the compound’s benefits.
Metabolic Pathways
Potassium nonafluoro-1-butanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate the transfer of fluorine atoms to other molecules . This process can affect metabolic flux and metabolite levels, leading to changes in cellular function and bioactivity. The compound’s ability to introduce fluorine atoms into organic molecules makes it a valuable tool in the synthesis of pharmaceuticals and agrochemicals .
Transport and Distribution
Within cells and tissues, potassium nonafluoro-1-butanesulfonate is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in polar solvents allows it to be easily handled and manipulated in various processes . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
Potassium nonafluoro-1-butanesulfonate is localized in specific subcellular compartments, where it can exert its effects on cellular function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization can enhance its activity and stability, making it a valuable tool in various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium nonafluoro-1-butanesulfonate is typically prepared by reacting nonafluorobutanesulfonyl fluoride with potassium hydroxide. The reaction involves the following steps :
Reaction: Nonafluorobutanesulfonyl fluoride is reacted with potassium hydroxide in an aqueous medium.
Purification: The resulting product is washed with water and dried in vacuo.
Conversion: The potassium salt can be distilled with 100% sulfuric acid to obtain the free acid, which can then be distilled and converted back to the pure potassium salt.
Industrial Production Methods: The industrial production of potassium nonafluoro-1-butanesulfonate follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium nonafluoro-1-butanesulfonate undergoes various types of reactions, including:
Nucleophilic Fluorination: It acts as a fluorinating reagent, transferring fluorine atoms to other compounds.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Comparaison Avec Des Composés Similaires
- Nonafluorobutane-1-sulfonic acid
- Perfluoro-1-butanesulfonyl fluoride
- Heptafluorobutyric acid
- Undecafluorohexanoic acid
Comparison: Potassium nonafluoro-1-butanesulfonate is unique due to its high thermal stability, low vapor pressure, and effective fluorination capabilities. Compared to similar compounds, it offers better solubility in polar solvents and enhanced reactivity in organic reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Potassium nonafluoro-1-butanesulfonate can be achieved through the reaction of nonafluoro-1-butanesulfonyl chloride with potassium hydroxide in a suitable solvent.", "Starting Materials": ["Nonafluoro-1-butanesulfonyl chloride", "Potassium hydroxide", "Suitable solvent"], "Reaction": ["1. Dissolve nonafluoro-1-butanesulfonyl chloride in a suitable solvent under stirring.", "2. Slowly add potassium hydroxide to the solution while maintaining the temperature below 0°C.", "3. After the addition is complete, stir the reaction mixture at room temperature for several hours.", "4. Filter the precipitated Potassium nonafluoro-1-butanesulfonate and wash it with cold solvent.", "5. Dry the product under vacuum at room temperature."] } | |
Numéro CAS |
29420-49-3 |
Formule moléculaire |
C4HF9KO3S |
Poids moléculaire |
339.20 g/mol |
Nom IUPAC |
potassium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C4HF9O3S.K/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16); |
Clé InChI |
HNXDYNVXCUCKMS-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[K+] |
SMILES canonique |
C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.[K] |
| 29420-49-3 | |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
perfluorobutane sulfonate perfluorobutanesulfonic acid potassium perfluorobutanesulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)

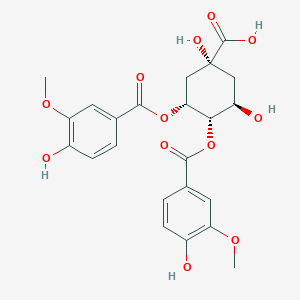


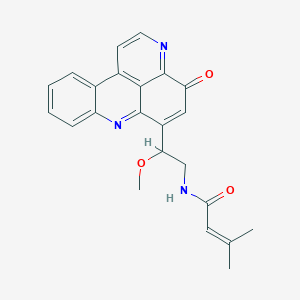
![[(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1260618.png)
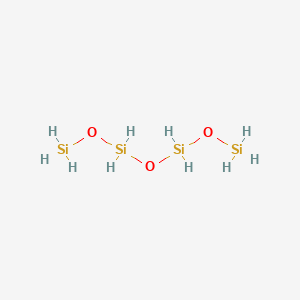

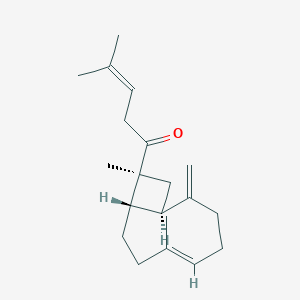
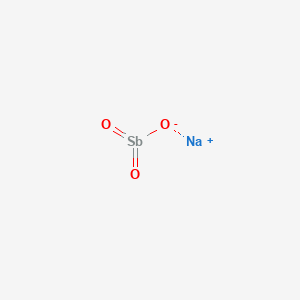

![(7E,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1260629.png)
